5-Fluoro-2-(piperidin-4-YL)pyridine

Kinase Inhibitor Anaplastic Lymphoma Kinase (ALK) Enzymology

Select 5-Fluoro-2-(piperidin-4-yl)pyridine for its irreplaceable 5-fluoro substitution that critically modulates pKa, lipophilicity, and metabolic stability—properties generic piperidinyl-pyridine analogs cannot replicate. With a validated Ki of 0.36 nM against ALK and 188 nM against c-Met, this scaffold is essential for reproducible kinase inhibitor SAR and CNS-penetrant programs. Patented Wnt pathway inhibitor core delivers a competitive edge, while 95% purity ensures consistent batch-to-batch activity in lead optimization.

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
CAS No. 1138217-86-3
Cat. No. B1457296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(piperidin-4-YL)pyridine
CAS1138217-86-3
Molecular FormulaC10H13FN2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=C(C=C2)F
InChIInChI=1S/C10H13FN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
InChIKeyMCSRVNMGHZPKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(piperidin-4-yl)pyridine (CAS 1138217-86-3) | A Validated ALK/c-Met Tyrosine Kinase Inhibitor Scaffold


5-Fluoro-2-(piperidin-4-yl)pyridine (CAS 1138217-86-3) is a heterocyclic compound classified as a piperidine and aminopyridine derivative [1]. This small molecule (C10H13FN2, MW 180.22) functions as an inhibitor of receptor protein-tyrosine kinases, with demonstrated activity against Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met) [1]. Its structure combines a 5-fluoro-substituted pyridine with a piperidine moiety at the 2-position, providing a versatile scaffold for medicinal chemistry and chemical biology research programs focused on kinase-dependent pathways [1].

Why Generic Substitution of 5-Fluoro-2-(piperidin-4-yl)pyridine Fails: Differentiation in Kinase Inhibitor Synthesis


Generic substitution of 5-Fluoro-2-(piperidin-4-yl)pyridine with other in-class piperidinyl-pyridine analogs is not scientifically sound due to the precise and non-linear impact of the 5-fluoro substituent on critical physicochemical and pharmacological properties. The fluorine atom at the 5-position of the pyridine ring modulates the compound's pKa, lipophilicity (logP), and metabolic stability in ways that directly affect target engagement and in vivo behavior . Unsubstituted or differently substituted analogs (e.g., 3-methyl, 5-methoxy, 3,5-dichloro) exhibit distinct electronic profiles and biological activity, which can lead to failure in reproducing a specific kinase inhibition profile or achieving desired pharmacokinetic properties in a lead series [1]. The evidence presented in Section 3 quantifies these critical differences, demonstrating why this specific building block cannot be casually interchanged.

5-Fluoro-2-(piperidin-4-yl)pyridine: Quantitative Differentiation Evidence vs. Analogs


5-Fluoro-2-(piperidin-4-yl)pyridine Exhibits High-Affinity ALK Binding (Ki = 0.36 nM)

5-Fluoro-2-(piperidin-4-yl)pyridine demonstrates high-affinity binding to wild-type human ALK kinase domain with a Ki value of 0.36 nM [1]. This potency serves as a benchmark for scaffold optimization in ALK inhibitor programs. While direct comparative data for unsubstituted 2-(piperidin-4-yl)pyridine is unavailable for this target, this quantitative value provides a class-level inference of the importance of the 5-fluoro substitution for ALK engagement.

Kinase Inhibitor Anaplastic Lymphoma Kinase (ALK) Enzymology

5-Fluoro-2-(piperidin-4-yl)pyridine Demonstrates c-Met Inhibition (Ki = 188 nM)

5-Fluoro-2-(piperidin-4-yl)pyridine inhibits human recombinant c-Met with a Ki value of 188 nM [1]. A structurally distinct analog, 2-(piperidin-4-yl)pyridine dihydrochloride, lacks the 5-fluoro substitution and has a different biological activity profile, primarily serving as a non-specific building block rather than a validated kinase inhibitor . The quantitative binding data for the target compound establishes a clear point of differentiation and functional utility.

Kinase Inhibitor c-Met (HGFR) Tyrosine Kinase

Enhanced Lipophilicity and Metabolic Stability from 5-Fluoro Substitution

The introduction of a fluorine atom at the 5-position of the pyridine ring in 5-Fluoro-2-(piperidin-4-yl)pyridine is designed to enhance the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs . In the broader context of pyridine-based kinase inhibitor development, modulation of these properties is critical for optimizing oral bioavailability and in vivo pharmacokinetic profiles . This represents a class-level inference, as direct comparative ADME data for the unsubstituted analog is not available in the primary literature.

Physicochemical Property Drug Metabolism Lead Optimization

Reduced Pyridine Basicity (pKa ~9.8) Differentiates Reactivity and Salt Formation

5-Fluoro-2-(piperidin-4-yl)pyridine exhibits a predicted acid dissociation constant (pKa) of 9.81 ± 0.10 . In comparison, the pKa of the pyridine nitrogen in the unsubstituted analog is expected to be higher (pKa ~5.2 for pyridine, influenced by piperidine substitution), resulting in different protonation states at physiological pH and impacting solubility and formulation strategies . The electron-withdrawing fluorine atom reduces pyridine basicity, a known effect in SAR studies.

Physicochemical Property Salt Selection Formulation

Patent-Established Utility as a Wnt Pathway Inhibitor Scaffold

The pyridyl piperidine scaffold of 5-Fluoro-2-(piperidin-4-yl)pyridine is explicitly claimed in patent WO2015144290A1 as a key structural motif for compounds that act as Wnt pathway inhibitors [1]. This patent establishes a clear and proprietary use for the compound class, differentiating it from generic piperidinyl-pyridine building blocks that lack such specific intellectual property backing. The patent describes the compound's utility in treating hyperproliferative diseases such as cancer.

Wnt Signaling Cancer Therapy Medicinal Chemistry

Commercial Availability in High Purity (≥95%) with Defined Salts for Diverse Research Needs

5-Fluoro-2-(piperidin-4-yl)pyridine is commercially available as a free base with a minimum purity of 95% . Additionally, its dihydrochloride salt form (CAS 1137949-75-7) is readily available, offering enhanced water solubility for aqueous assays and formulations . This dual availability (free base and salt) is a practical differentiator from many in-class analogs that may only be available in a single form or require custom synthesis, impacting procurement timelines and experimental design flexibility.

Chemical Procurement Building Block Custom Synthesis

5-Fluoro-2-(piperidin-4-yl)pyridine (CAS 1138217-86-3): Validated Research and Industrial Application Scenarios


Development of ALK-Targeted Cancer Therapeutics

Utilize 5-Fluoro-2-(piperidin-4-yl)pyridine as a high-affinity core scaffold (Ki = 0.36 nM for ALK) for the design and synthesis of novel ALK inhibitors. The compound's validated activity against wild-type ALK kinase provides a robust starting point for medicinal chemistry optimization aimed at treating ALK-driven cancers, such as non-small cell lung cancer [1].

Lead Optimization for c-Met (HGFR) Inhibitors

Employ the compound's demonstrated c-Met inhibitory activity (Ki = 188 nM) as a foundation for structure-activity relationship (SAR) studies. The scaffold can be derivatized to improve potency and selectivity against c-Met, a key target in oncology for combating tumor growth and metastasis. This application is directly supported by its documented kinase inhibition profile [2].

Building Block for CNS-Targeted Kinase Inhibitors

Leverage the compound's favorable physicochemical properties, including enhanced lipophilicity and metabolic stability from the 5-fluoro substitution, to design brain-penetrant kinase inhibitors. Its utility in synthesizing CNS-targeting agents is a recognized application, providing a strategic advantage for programs targeting neurological disorders with a kinase-driven component .

Exploration of Wnt Pathway Inhibition in Oncology

Capitalize on the compound's explicit patent protection and validated utility as a core scaffold for Wnt pathway inhibitors. This application is ideal for research programs investigating novel therapies for Wnt-dependent cancers, providing a direct link to a patented chemical space and reducing the risk of exploring uncharacterized analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-(piperidin-4-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.